Propyl (chloromethyl)(methyl)phosphinate
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Overview
Description
Propyl (chloromethyl)(methyl)phosphinate is an organophosphorus compound that contains a phosphinate group Phosphinates are derivatives of phosphinic acids and are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl (chloromethyl)(methyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of propylphosphinic acid with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl (chloromethyl)(methyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Propyl (chloromethyl)(methyl)phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propyl (chloromethyl)(methyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its activity. The phosphinate group plays a crucial role in binding to the active site of the enzyme, leading to the inhibition of its function.
Comparison with Similar Compounds
Similar Compounds
Phosphonates: Compounds with a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Phosphates: Compounds with a phosphorus atom bonded to four oxygen atoms.
Uniqueness
Propyl (chloromethyl)(methyl)phosphinate is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner compared to phosphonates and phosphates
Conclusion
This compound is a versatile organophosphorus compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important subject of study for researchers and industrial chemists alike.
Properties
Molecular Formula |
C5H12ClO2P |
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Molecular Weight |
170.57 g/mol |
IUPAC Name |
1-[chloromethyl(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C5H12ClO2P/c1-3-4-8-9(2,7)5-6/h3-5H2,1-2H3 |
InChI Key |
LMSHRZWDWRVFBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C)CCl |
Origin of Product |
United States |
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